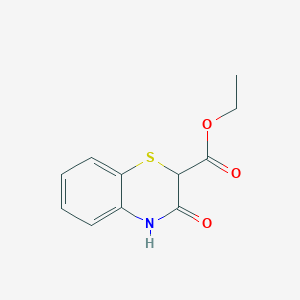

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

Descripción general

Descripción

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is a chemical compound with the linear formula C11H11NO3S . It’s provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C1NC2=CC=CC=C2SC1C(OCC)=O . The InChI representation is 1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Nazarenko et al. (2008) investigated the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines. They prepared derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives, and discovered a new rearrangement of ethyl 2-ethyl-3-(methylimino)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)butanoate on acidic hydrolysis, leading to ethyl 11-ethyl-2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-2,5-methano-6,1,3-benzothiadiazocine-11-carboxylate (Nazarenko et al., 2008).

Ried and Sell (1980) described the conversion of diethyl o,o′-dithiobis(phenylcarbamoylacetate) into ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate using sodium hydrogen carbonate in aqueous alcoholic solution (Ried & Sell, 1980).

Hemapriya et al. (2017) explored the corrosion inhibition potential of this compound on mild steel in acidic medium. They found that the inhibition efficiency increased with the concentration of the compound, suggesting its utility in anti-corrosion applications (Hemapriya et al., 2017).

Bluķe et al. (2015) evaluated the enantioselective synthesis of ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, highlighting their potential as building blocks for synthesizing pharmacologically active compounds (Bluķe et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPWXHVRRAHTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate synthesized?

A1: this compound (2) can be synthesized from diethyl o,o′-dithiobis(phenylcarbamoylacetate) (1) through a reaction with sodium hydrogen carbonate in an aqueous alcoholic solution. [] This unexpected reaction highlights the interesting reactivity of disulfide compounds.

Q2: Has this compound shown any potential for biological activity?

A2: While this compound itself hasn't been extensively studied for biological activity, a closely related compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (28), demonstrated moderate xanthine oxidase (XO) inhibitory potential with an IC50 value of 124.2 ± 13.9 μM. [] This finding suggests that the 1,4-benzothiazine nucleus, present in both compounds, could be a promising scaffold for developing novel XO inhibitors.

Q3: Are there other benzothiazine derivatives that have been investigated for XO inhibitory activity?

A3: Yes, several other benzothiazine derivatives were synthesized and evaluated for their XO inhibitory potential. [] Among these, 2H-1,4-benzothiazin-3(4H)-one (24) showed moderate XO inhibition with an IC50 value of 212.7 ± 16.4 μM. These findings highlight the potential of exploring structural modifications within the benzothiazine class to enhance XO inhibitory activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate](/img/structure/B501053.png)

![4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B501058.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzonitrile](/img/structure/B501060.png)

![[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid](/img/structure/B501066.png)